molecular formula C9H17N5O B6634441 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol

Cat. No. B6634441
M. Wt: 211.26 g/mol
InChI Key: ZWWKWVWTZLESSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol, also known as MRS5448, is a selective agonist of the adenosine A3 receptor. It has been found to have potential therapeutic applications in a variety of diseases, including cancer, asthma, and inflammation. In

Mechanism of Action

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol selectively activates the adenosine A3 receptor, which is expressed in various tissues and cells, including cancer cells, immune cells, and airway smooth muscle cells. Activation of the adenosine A3 receptor has been shown to induce apoptosis in cancer cells, inhibit inflammation, and relax airway smooth muscle cells.
Biochemical and Physiological Effects:
4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of inflammation, and relaxation of airway smooth muscle cells. These effects are mediated through the activation of the adenosine A3 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol in lab experiments is its selectivity for the adenosine A3 receptor, which allows for more specific targeting of this receptor. However, one limitation is that 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol may not be suitable for all types of experiments, as its effects may be limited to certain tissues and cells that express the adenosine A3 receptor.

Future Directions

Future research on 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol could focus on exploring its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies could investigate the mechanisms underlying its effects on cancer cells and inflammation, as well as its potential side effects and toxicity. Finally, research could also focus on developing more potent and selective agonists of the adenosine A3 receptor for use in therapeutic applications.

Synthesis Methods

The synthesis of 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol involves the reaction of 4-methylpiperidine with 2-methyl-5-nitrotetrazole in the presence of palladium on activated carbon. The resulting compound is then reduced with sodium borohydride to yield 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol.

Scientific Research Applications

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol has been studied for its potential therapeutic applications in various diseases. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to reduce airway hyperresponsiveness in animal models of asthma.

properties

IUPAC Name

4-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-9(15)3-5-14(6-4-9)7-8-10-12-13(2)11-8/h15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWKWVWTZLESSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=NN(N=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.